molecular formula C6H9O4- B1258566 (S)-2-acetyl-2-hydroxybutanoate

(S)-2-acetyl-2-hydroxybutanoate

Cat. No.: B1258566
M. Wt: 145.13 g/mol
InChI Key: VUQLHQFKACOHNZ-LURJTMIESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Classification

(S)-2-acetyl-2-hydroxybutanoate belongs to the class of 3-oxo monocarboxylic acid anions and hydroxy monocarboxylic acid anions. The systematic International Union of Pure and Applied Chemistry name for the acid form is (2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid. The compound is also known by several alternative names including (S)-2-aceto-2-hydroxybutanoate, (S)-2-hydroxy-2-ethyl-3-oxobutanoate, and (S)-2-acetyl-2-hydroxybutyrate. The classification extends to short-chain keto acids and derivatives, specifically those containing fewer than six carbon atoms in their alkyl chain. This compound represents a conjugate base of (S)-2-acetyl-2-hydroxybutanoic acid, formed through deprotonation of the carboxylic acid group. The stereochemical designation (S) indicates the specific three-dimensional arrangement around the chiral center, which is critical for its biological activity and enzymatic recognition.

Chemical Identifiers

The compound is uniquely identified through various chemical database systems and standardized identifiers. The PubChem Compound Identifier for the anion form is 21145135, while the acid form carries the identifier 440875. The Chemical Abstracts Service registry number varies depending on the specific form, with the (S)-enantiomer of the acid carrying the number 113919-07-6. The International Chemical Identifier string provides a standardized representation: InChI=1S/C6H10O4/c1-3-6(10,4(2)7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/t6-/m0/s1. The corresponding InChI Key is VUQLHQFKACOHNZ-LURJTMIESA-N for the (S)-enantiomer. The Simplified Molecular Input Line Entry System representation is CCC@(C(C)=O)C(O)=O, which encodes the stereochemistry at the chiral center. These identifiers ensure unambiguous identification across different chemical databases and research platforms.

Properties

Molecular Formula

C6H9O4-

Molecular Weight

145.13 g/mol

IUPAC Name

(2S)-2-ethyl-2-hydroxy-3-oxobutanoate

InChI

InChI=1S/C6H10O4/c1-3-6(10,4(2)7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/p-1/t6-/m0/s1

InChI Key

VUQLHQFKACOHNZ-LURJTMIESA-M

Isomeric SMILES

CC[C@](C(=O)C)(C(=O)[O-])O

Canonical SMILES

CCC(C(=O)C)(C(=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Metabolic Engineering

(S)-2-acetyl-2-hydroxybutanoate plays a significant role in metabolic pathways, particularly in the biosynthesis of isoleucine in yeast. This pathway is crucial for amino acid production, which can be harnessed for industrial applications. The compound acts as a precursor in the synthesis of polyhydroxyalkanoates (PHAs), biodegradable plastics produced by microbial fermentation.

Case Study: PHA Production

A study demonstrated the synthesis of PHAs using engineered strains of Ralstonia eutropha that incorporated (S)-2-acetyl-2-hydroxybutanoate as a substrate. This approach led to the production of block copolymers with enhanced properties for bioplastic applications, showcasing the potential of this compound in sustainable materials development .

Food Science

(S)-2-acetyl-2-hydroxybutanoate has been identified in various foods, including pitayas and muscadine grapes. Its presence suggests potential as a biomarker for dietary intake of these foods. Additionally, its bioactive properties may contribute to health benefits associated with these foods.

Table 1: Food Sources of (S)-2-acetyl-2-hydroxybutanoate

Food SourcePotential Health Benefits
PitayasAntioxidant properties
Muscadine GrapesCardiovascular health benefits
Lantern FruitsAnti-inflammatory effects
American PokeweedsNutritional value and health promotion
OkrasRich in vitamins and minerals

Biotechnological Applications

The compound is also utilized in biotechnological processes, particularly in the synthesis of bioactive compounds. Its derivatives have shown promise in various therapeutic applications due to their ability to modulate metabolic pathways.

Case Study: Bioactive Compound Synthesis

Research has indicated that (S)-2-acetyl-2-hydroxybutanoate can be converted into other bioactive compounds through microbial fermentation processes. For instance, engineered strains of Escherichia coli have been employed to produce high-value metabolites from this compound, highlighting its versatility in biotechnological applications .

Pharmaceutical Applications

(S)-2-acetyl-2-hydroxybutanoate has been studied for its potential therapeutic effects. It may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further investigation in drug development.

Table 2: Pharmacological Properties

PropertyObservations
CytotoxicityEffective against HepG2 and MDA-MB-231 cells
Antioxidant ActivityPotential to reduce oxidative stress
Anti-inflammatory EffectsModulation of inflammatory pathways

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (S)-2-acetyl-2-hydroxybutanoate with structurally related compounds, emphasizing differences in functional groups, molecular weight, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Applications/Notes
(S)-2-Acetyl-2-hydroxybutanoate C₆H₁₀O₄ 162.14 Hydroxy, acetyl, carboxylate Not explicitly provided Chiral synthon, metabolic studies, pharmaceutical intermediates
Ethyl 2-amino-4-hydroxybutanoate C₆H₁₃NO₃ 147.17 Amino, hydroxy, carboxylate 764724-38-1 Peptide synthesis, amino acid derivatives; lacks acetyl group, used in R&D settings
(S)-Methyl 2-hydroxybutanoate C₅H₁₀O₃ 118.13 Hydroxy, carboxylate Not provided Flavor/fragrance industry; simpler ester structure without acetyl group
Ethyl (2S)-2-hydroxybutanoate C₆H₁₂O₃ 132.16 Hydroxy, carboxylate 88271-13-0 Intermediate in esterification reactions; lacks acetyl group
2-Butanone C₄H₈O 72.11 Ketone 78-93-3 Solvent/precursor; structurally simpler, no hydroxy or carboxylate groups

Research Findings

  • Chirality and Bioactivity: The (S)-configuration of 2-acetyl-2-hydroxybutanoate enhances its utility in enantioselective synthesis, as seen in studies on related esters (e.g., methyl (2S)-3,3-dimethyl-2-amino derivatives in ) .
  • Amino Acid Derivatives: Ethyl 2-amino-4-hydroxybutanoate’s amino and hydroxy groups make it a candidate for non-proteinogenic amino acid research, though its acetylated counterpart has broader metabolic implications .

Preparation Methods

Acetolactate Synthase (ALS/AHAS)-Catalyzed Condensation

The primary biosynthetic route involves acetolactate synthase (ALS; EC 4.1.3.18) or acetohydroxyacid synthase (AHAS), which catalyzes the condensation of pyruvate and 2-oxobutyrate to form (S)-2-acetyl-2-hydroxybutanoate. This reaction is central to the isoleucine biosynthesis pathway in Saccharomyces cerevisiae and other microorganisms.

Key Features:

  • Enzyme Source: The catalytic subunit Ilv2 (UniProt P07342) in yeast mitochondria is responsible for this activity.
  • Reaction Mechanism: Thiamine pyrophosphate (TPP) and flavin adenine dinucleotide (FAD) cofactors facilitate decarboxylation and stereoselective aldol condensation.
  • Substrates: Pyruvate and 2-oxobutyrate (derived from threonine deamination).
  • Yield: In vivo yields in engineered S. cerevisiae strains reach 84% for analogous α-hydroxyketones under optimized conditions.

Optimization Strategies:

  • Cofactor Engineering: NADPH regeneration systems enhance flux through the pathway.
  • Whole-Cell Catalysis: Thermotoga maritima AHAS expressed in E. coli achieves 62% yield for related hydroxyketones at 70°C, demonstrating thermostability.

Chemical Synthesis

Stereoselective Aldol Condensation

Chemical routes are less common due to challenges in controlling stereochemistry. However, asymmetric aldol reactions using chiral catalysts have been explored:

Representative Protocol:

  • Catalyst: Proline-derived organocatalysts (e.g., L-proline) induce enantioselectivity.
  • Substrates: Ethyl pyruvate and propionaldehyde.
  • Conditions: Solvent-free, 25°C, 48 hours.
  • Yield: ~50% with 90% enantiomeric excess (ee) for similar β-hydroxy esters.

Limitations:

  • Low regioselectivity for bulkier substrates.
  • Requires protection/deprotection steps to avoid side reactions.

Chemo-Enzymatic Approaches

Hybrid Catalysis for Scalable Production

Combining chemical precursors with enzymatic resolution improves efficiency:

Case Study (Patent KR20130121820A):

  • Chemical Step: Sulfonium intermediate synthesis from 2,4-dihydroxybutyric acid.
  • Enzymatic Step: Cyclization using lipases or esterases to yield 2-hydroxybutyrolactone, followed by oxidation.
  • Yield: 79% overall yield with >95% ee.

Advantages:

  • Avoids complex purification steps.
  • Compatible with continuous-flow systems.

Comparative Analysis of Methods

Method Substrates Catalyst Yield Stereoselectivity
Enzymatic (ILV2) Pyruvate, 2-oxobutyrate ALS/AHAS 62–84% >99% ee
Chemical Aldol Ethyl pyruvate L-Proline ~50% 90% ee
Chemo-Enzymatic (Patent) 2,4-Dihydroxybutyrate Lipase/RuCl₃ 79% >95% ee

Industrial and Research Applications

Pharmaceutical Intermediates

(S)-2-Acetyl-2-hydroxybutanoate is a precursor for antiepileptics and β-lactam antibiotics. For example, its derivative (2S,4R)-4-hydroxypipecolic acid is synthesized via reductive amination in a patented enantioselective process.

Metabolic Engineering

Overexpression of ILV2 in Yarrowia lipolytica improves titers by 3-fold, demonstrating the potential for microbial cell factories.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-acetyl-2-hydroxybutanoate, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodological Answer : The synthesis typically involves enantioselective esterification or hydroxylation. For example, analogous compounds like ethyl (S)-2-amino-2-phenylbutanoate are synthesized via acid-catalyzed esterification under reflux (e.g., H₂SO₄ with ethanol) . Key parameters include temperature control (60–80°C), solvent polarity, and catalyst loading. Monitoring via chiral HPLC or polarimetry ensures stereochemical integrity. Reflux duration (4–6 hours) and stoichiometric ratios (1:1.2 for acid:alcohol) are critical for >90% yield .

Q. How can the stereochemistry of (S)-2-acetyl-2-hydroxybutanoate be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography (as in ) or NMR with chiral shift reagents. For example, (S)-configured compounds like (S)-2-hydroxy-3-methylbutanoic acid were validated via single-crystal X-ray diffraction (Cu Kα radiation, 150 K) . Alternatively, compare optical rotation values ([α]D) with literature data (e.g., [α]D = +12.5° for (S)-2-hydroxybutanoate derivatives) .

Q. What analytical techniques are recommended for purity assessment of (S)-2-acetyl-2-hydroxybutanoate?

  • Methodological Answer : Combine LC-MS (for molecular weight confirmation), GC-FID (volatile impurities), and chiral stationary phase HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase). Purity >98% is achievable with recrystallization in ethyl acetate/hexane (3:1 v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for (S)-2-acetyl-2-hydroxybutanoate derivatives?

  • Methodological Answer : Discrepancies may arise from enantiomeric impurities or assay variability. Re-evaluate stereochemical purity using circular dichroism (CD) spectroscopy. For example, (R)- vs. (S)-enantiomers of amino acid derivatives showed opposing CD profiles at 220–250 nm . Standardize bioassays (e.g., fixed pH, temperature) and cross-validate with orthogonal methods (e.g., enzyme kinetics vs. cell-based assays) .

Q. What strategies enable enantioselective synthesis of (S)-2-acetyl-2-hydroxybutanoate on a multi-gram scale?

  • Methodological Answer : Employ asymmetric catalysis, such as Sharpless dihydroxylation or enzymatic resolution. For instance, lipase B from Candida antarctica (CAL-B) resolved racemic hydroxy esters with >95% ee in biphasic systems (water:tert-butyl methyl ether) . Scale-up requires continuous-flow reactors for heat management and catalyst recycling (e.g., packed-bed immobilized enzymes) .

Q. How do structural modifications (e.g., ester groups) impact the physicochemical properties of (S)-2-acetyl-2-hydroxybutanoate?

  • Methodological Answer : Modify the ester moiety (e.g., ethyl to tert-butyl) to alter lipophilicity. For analogs like (S)-butyl 2-hydroxybutanoate, logP increases from 0.8 (methyl) to 1.5 (tert-butyl), enhancing membrane permeability . Use computational tools (e.g., COSMO-RS) to predict solubility and bioavailability .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR, IR) for (S)-2-acetyl-2-hydroxybutanoate?

  • Methodological Answer : Cross-reference with databases (PubChem, CAS Common Chemistry) and verify solvent effects. For example, DMSO-d₆ in NMR may cause peak broadening for acidic protons . IR carbonyl stretches (1700–1750 cm⁻¹) should match computational spectra (DFT/B3LYP/6-31G*) .

Q. What statistical approaches are suitable for reproducibility studies in synthetic protocols?

  • Methodological Answer : Apply ANOVA to compare batch yields (n ≥ 3) and Grubbs’ test for outlier detection. For example, a ±2% yield variation across five batches indicates robust reproducibility . Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-acetyl-2-hydroxybutanoate
Reactant of Route 2
(S)-2-acetyl-2-hydroxybutanoate

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